molecular formula C11H13IN2O3 B14863617 N-acetyl-2-amino-3-(4-hydroxy-3-iodophenyl)propanamide

N-acetyl-2-amino-3-(4-hydroxy-3-iodophenyl)propanamide

Cat. No.: B14863617
M. Wt: 348.14 g/mol
InChI Key: AVUYJDUXWAPFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-3-iodo-L-tyrosine, amide is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is substituted with an iodine atom, and the amino group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-iodo-L-tyrosine, amide typically involves the iodination of L-tyrosine followed by acetylation. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the tyrosine phenyl ring. The acetylation of the amino group can be achieved using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for N-Acetyl-3-iodo-L-tyrosine, amide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-iodo-L-tyrosine, amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tyrosine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Acetyl-3-iodo-L-tyrosine, amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-3-iodo-L-tyrosine, amide involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The acetyl group can modulate the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-iodo-L-tyrosine, amide is unique due to the presence of both the iodine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the acetyl group improves its solubility and stability .

Properties

Molecular Formula

C11H13IN2O3

Molecular Weight

348.14 g/mol

IUPAC Name

N-acetyl-2-amino-3-(4-hydroxy-3-iodophenyl)propanamide

InChI

InChI=1S/C11H13IN2O3/c1-6(15)14-11(17)9(13)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5,13H2,1H3,(H,14,15,17)

InChI Key

AVUYJDUXWAPFJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C(CC1=CC(=C(C=C1)O)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.